molecular formula C8H12N2O6S B1351397 8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one CAS No. 227458-60-8

8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one

Cat. No. B1351397
M. Wt: 264.26 g/mol
InChI Key: OEWLGQKSTDZKFN-WWHASAIZSA-N
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Description

The compound “8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one” belongs to the class of organic compounds known as c-glycosyl compounds . These are glycosides in which a sugar group is bonded through one carbon to another group via a C-glycosidic bond .


Synthesis Analysis

Unfortunately, the synthesis analysis of this compound is not available in the retrieved data .


Molecular Structure Analysis

The molecular structure of this compound includes a weight average of 264.256 and a monoisotopic weight of 264.041606816 . Its chemical formula is C8H12N2O6S .


Chemical Reactions Analysis

The chemical reactions analysis of this compound is not available in the retrieved data .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a weight average of 264.256 and a monoisotopic weight of 264.041606816 . Its chemical formula is C8H12N2O6S .

Scientific Research Applications

Discovery and Development of Novel Inhibitors

The compound has been instrumental in the discovery and development of a novel class of GlyT1 inhibitors. These compounds, characterized by a specific 4-aryl-8-(2-hydroxy-2-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1-one structure, exhibit potent inhibition against GlyT1 without affecting the GlyT2 isoform. They also demonstrate remarkable selectivity against the mu-opioid receptor and the Nociceptin/Orphanin FQ peptide (NOP) receptor, marking them as significant for therapeutic applications. Notably, this class of compounds has shown improved metabolic stability and pharmacokinetic profiles, making them promising candidates for further development (Alberati et al., 2006).

Synthesis and Antimicrobial Activity

This compound has been utilized in the synthesis of a variety of novel heterocycles, including those with a triazine nucleus. These synthesized compounds have been explored for their microbiological activity, where they demonstrated inhibitory effects against both gram-positive and gram-negative microorganisms. The structural and spectral characteristics of these compounds have been thoroughly studied, providing valuable insights into their potential therapeutic applications (Dabholkar & Ravi, 2010).

Novel Azo Dyes and Metal Chelates

The compound has played a crucial role in the synthesis of novel azo dyes and their corresponding metal chelates. These azo dyes, created through the diazotization of specific derivatives and coupling with the compound , have been examined for their antimicrobial activity. This exploration not only highlighted their potential in medical applications but also contributed to understanding the structure-activity relationship of these compounds (Awad et al., 2007).

Application in Synthesis and Antimicrobial Screening

The compound's structure has been pivotal in the one-pot synthesis and characterization of novel 6-ethoxy-6-oxido-3-oxo(thioxo)(imino)-5-substituted-2,7-dihydro-1,2,4-triazolo[3,4-e][1,2,3]diazaphospholes. These compounds underwent antimicrobial screening, with specific variants showing significantly higher effects against tested bacterial and fungal strains. This underscores the compound's importance in synthesizing pharmaceutical agents with potential therapeutic uses (Ali & Assiri, 2021).

Safety And Hazards

The safety and hazards information for this compound is not available in the retrieved data .

Future Directions

The future directions for the research on this compound are not available in the retrieved data .

properties

IUPAC Name

(5S,7R,8S,9S,10R)-8,9,10-trihydroxy-7-(hydroxymethyl)-2-sulfanylidene-6-oxa-1,3-diazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O6S/c11-1-2-3(12)4(13)5(14)8(16-2)6(15)9-7(17)10-8/h2-5,11-14H,1H2,(H2,9,10,15,17)/t2-,3-,4+,5-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWLGQKSTDZKFN-WWHASAIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C2(O1)C(=O)NC(=S)N2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@]2(O1)C(=O)NC(=S)N2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one

CAS RN

227458-60-8
Record name 8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02964
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

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